N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide
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Overview
Description
N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide is a chemical compound with the molecular formula C13H18N4O3 and a molecular weight of 278.31 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a hydroxycarbamimidoyl group attached to a phenyl ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then reduced to the corresponding amine, which undergoes acylation with chloroacetyl chloride to form the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of nitro groups.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include oxo derivatives from oxidation, amines from reduction, and substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-(piperidin-4-yl)acetamide
- N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-(pyrrolidin-4-yl)acetamide
Uniqueness
N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it more versatile and effective in various applications compared to its analogs with different ring structures.
Properties
IUPAC Name |
N-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-13(16-19)10-2-1-3-11(8-10)15-12(18)9-17-4-6-20-7-5-17/h1-3,8,19H,4-7,9H2,(H2,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAQXEXNTWTPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)NC2=CC=CC(=C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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